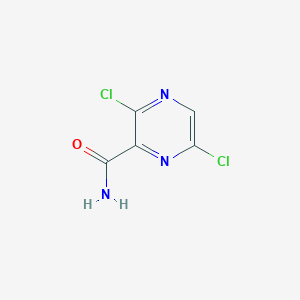

3,6-Dichloropyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGTWZTXZLSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652844 | |

| Record name | 3,6-Dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023813-21-9 | |

| Record name | 3,6-Dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,6 Dichloropyrazine 2 Carboxamide

Advanced Synthetic Routes to 3,6-Dichloropyrazine-2-carboxamide

Synthesis from Pyrazine-2-carboxylic Acid Derivatives

This synthetic approach commences with a pyrazine-2-carboxylic acid backbone, which undergoes sequential chlorination and amidation to yield the final product.

Achieving selective dichlorination at the 3 and 6 positions of the pyrazine (B50134) ring presents a significant synthetic challenge. The electron-withdrawing nature of the carboxylic acid group deactivates the pyrazine ring, making electrophilic substitution reactions difficult. However, specific chlorinating agents can be employed under controlled conditions to achieve the desired substitution pattern. While direct dichlorination of pyrazine-2-carboxylic acid is not extensively documented, related transformations on similar heterocyclic systems suggest that potent chlorinating agents are necessary.

Reagents such as phosphorus oxychloride (POCl₃) are commonly used for the chlorination of heteroaromatic hydroxyl groups, and in some cases, can also facilitate the replacement of other functional groups with chlorine atoms. The reaction conditions, including temperature and the use of catalysts or additives, are critical in directing the regioselectivity of the chlorination. For instance, the Vilsmeier-Haack reagent, generated from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), is a powerful tool for both formylation and chlorination of electron-rich aromatic and heteroaromatic compounds. While typically used for introducing a single chloro-aldehyde group, modifications of this reagent system could potentially be adapted for dichlorination.

Further research into direct chlorination methodologies for pyrazine carboxylic acids is required to establish a reliable and high-yielding process for the selective introduction of two chlorine atoms at the desired positions.

Once the 3,6-dichloropyrazine-2-carboxylic acid intermediate is obtained, the subsequent step involves the formation of the carboxamide. This transformation is a standard organic reaction and can be accomplished through several well-established methods.

A common approach is the activation of the carboxylic acid, followed by reaction with an amine source, typically ammonia (B1221849). Activation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, acyl azide, or an activated ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts it to the highly reactive acyl chloride. This intermediate then readily reacts with ammonia to form the desired amide.

Alternatively, direct amidation can be performed using coupling reagents that facilitate the reaction between the carboxylic acid and the amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid by forming an imidazolide (B1226674) intermediate, which then reacts with ammonia. Other common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Microwave-assisted synthesis has also been shown to accelerate this type of amidation reaction.

The choice of amidation method depends on factors such as the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.

| Amidation Method | Activating/Coupling Reagent | Typical Reaction Conditions | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reaction with carboxylic acid, followed by addition of ammonia. | Highly reactive intermediate, often gives good yields. |

| Direct Coupling | 1,1'-Carbonyldiimidazole (CDI) | Reaction of carboxylic acid with CDI, followed by addition of amine. | Forms a reactive imidazolide intermediate. |

| Direct Coupling | Carbodiimides (e.g., EDC, DCC) with HOBt | Combination of reagents with carboxylic acid and amine. | Widely used in peptide synthesis, effective for various substrates. |

Preparation via 3,6-Dichloropyrazine-2-carbonitrile (B1371311) Intermediate

This alternative and often more efficient synthetic route involves the initial synthesis of 3,6-dichloropyrazine-2-carbonitrile, which is then converted to the target carboxamide.

A key starting material for this pathway is a hydroxypyrazine-2-carboxamide derivative, such as 3-hydroxy-6-bromopyrazine-2-carboxamide. This precursor undergoes a chlorination reaction that simultaneously replaces the hydroxyl group and the bromine atom with chlorine atoms, and also dehydrates the carboxamide to a nitrile.

The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃) in the presence of a base, such as diisopropylethylamine (DIEA). The reaction is generally heated to facilitate the conversion. The addition of an inorganic chloride, like lithium chloride, has been shown to reduce the formation of bromo-chloro impurities, leading to a higher purity of the desired 3,6-dichloropyrazine-2-carbonitrile. This method is suitable for large-scale production.

| Starting Material | Chlorinating Agent | Base/Additive | Reaction Temperature | Product | Reference |

| 3-Hydroxy-6-bromopyrazine-2-amide | Phosphorus oxychloride (POCl₃) | Diisopropylethylamine (DIEA), Lithium chloride | 80°C | 3,6-Dichloropyrazine-2-carbonitrile | |

| Methyl 5-bromo-2-methoxybenzoate | Phosphorus oxychloride (POCl₃) | Diisopropylethylamine (DIEA) | Not specified | 3,6-Dichloropyrazine-2-carbonitrile |

The final step in this synthetic sequence is the selective hydrolysis of the nitrile group of 3,6-dichloropyrazine-2-carbonitrile to the corresponding carboxamide. Care must be taken to avoid hydrolysis of the chloro substituents on the pyrazine ring.

A common and effective method for this partial hydrolysis is the use of hydrogen peroxide in an alkaline aqueous solution. The reaction is typically carried out at a controlled pH and temperature to ensure the selective conversion of the nitrile to the amide without affecting other parts of the molecule. For instance, a mixture of concentrated hydrogen peroxide and water, with the pH adjusted to 9 using a sodium hydroxide (B78521) solution, can be used. The reaction is often performed at a moderately elevated temperature, such as 50°C. This method has been reported to provide higher yields compared to the direct amidation of the pyrazine ring.

| Starting Material | Reagents | pH | Temperature | Product | Reference |

| 3,6-Dichloropyrazine-2-carbonitrile | Hydrogen peroxide, Sodium hydroxide | 9 | 50°C | This compound |

Multi-Step Functionalization Strategies

The synthesis of this compound is not typically achieved in a single step but rather through multi-step functionalization strategies that build upon simpler, more accessible pyrazine precursors. A common and economically viable approach involves the synthesis of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, which is then converted to the final carboxamide product.

One prominent pathway begins with 3-aminopyrazine-2-carboxylic acid. nih.gov This starting material undergoes a series of transformations, including bromination and diazotization, to yield 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246). nih.govgoogle.com This intermediate is then subjected to a crucial chlorination and dehydration step. The displacement of the hydroxyl and bromo groups with chlorine atoms is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIEA or DIPEA). google.comjyu.fi This reaction converts 6-bromo-3-hydroxypyrazine-2-carboxamide into 3,6-dichloropyrazine-2-carbonitrile. jyu.fi

The final step in this sequence is the selective partial hydrolysis of the nitrile group (-CN) of 3,6-dichloropyrazine-2-carbonitrile to the carboxamide group (-CONH₂). This transformation requires carefully controlled conditions, often involving specific pH and temperature ranges, to prevent the hydrolysis of the chloro substituents or the further hydrolysis of the amide to a carboxylic acid. mdpi.com This method highlights a strategy of building complexity on the pyrazine ring through a sequence of halogenation, functional group interconversion, and final modification to achieve the target molecule.

Another reported synthetic route starts from 2-aminopyrazine. nih.govactanaturae.ru This approach involves a four-step synthesis to obtain the 3,6-dichloropyrazine-2-carbonitrile intermediate. The key steps include a regioselective chlorination of the pyrazine ring, followed by bromination, a palladium-catalyzed cyanation to introduce the nitrile group, and finally a Sandmeyer diazotization/chlorination sequence to install the second chlorine atom. nih.govmdpi.com This route avoids the use of phosphorus oxychloride and demonstrates an alternative strategy for constructing the dichlorinated pyrazine core. nih.govactanaturae.ru

Reaction Mechanisms and Kinetics of Formation

The formation of this compound is governed by specific reaction mechanisms that dictate the outcome of each synthetic step, particularly concerning the placement of functional groups and the efficiency of the reactions.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity , the control over the position of chemical bond formation, is critical in the synthesis of substituted pyrazines. In the pathway starting from 2-aminopyrazine, the initial chlorination is a key regioselective step. nih.govmdpi.com The directing effects of the amino group and the ring nitrogen atoms influence the position of the incoming chlorine atom, guiding the synthesis toward the desired isomer. The subsequent functionalizations must also proceed with high regioselectivity to ensure the correct 3,6-dichloro substitution pattern.

Stereoselectivity is generally not a primary consideration in the synthesis of this compound itself, as the molecule is achiral and does not possess stereocenters. However, stereoselectivity can become relevant in the synthesis of more complex pyrazine derivatives where chiral centers are present. nih.gov For the specific synthesis of this target compound, the reactions focus on the aromatic pyrazine ring where stereochemical outcomes are not a factor.

Catalytic Approaches in Dichloropyrazine-2-carboxamide Synthesis

Catalysis plays a significant role in modern synthetic methodologies for pyrazine derivatives, offering efficient and selective routes. In the synthesis of the precursor 3,6-dichloropyrazine-2-carbonitrile from 2-aminopyrazine, a palladium-catalyzed cyanation is a crucial step. nih.govmdpi.com This cross-coupling reaction allows for the efficient introduction of the carbonitrile group onto the pyrazine ring, a transformation that can be difficult to achieve through classical methods.

While not always applied directly to this compound, other advanced catalytic systems are used for pyrazine synthesis in general and highlight potential alternative routes. These include:

Manganese Pincer Complexes : These have been used to catalyze the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted symmetrical pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, forming hydrogen gas and water as the only byproducts. nih.gov

Enzymatic Catalysis : Biocatalytic approaches, such as using enzymes like Lipozyme® TL IM, have been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.org These methods operate under mild conditions and align with the principles of green chemistry. rsc.org

These catalytic strategies underscore the ongoing development of more efficient and sustainable methods for synthesizing functionalized pyrazine compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, particularly for potential industrial-scale production. Research efforts focus on refining parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry.

A key example of optimization is found in the chlorination of 3-hydroxy-6-bromopyrazine-2-amide to form 3,6-dichloropyrazine-2-carbonitrile. A patented method found that the addition of an inorganic chloride, such as lithium chloride, to the reaction mixture of phosphorus oxychloride and DIEA significantly reduces the formation of bromo-containing impurities. google.com This modification leads to a product with higher purity, which is crucial for subsequent reactions and simplifies purification processes.

Systematic studies on related pyrazine systems provide a framework for optimization. For instance, in the nitration of 3-hydroxypyrazine-2-carboxamide, researchers optimized the reaction to significantly increase the yield from a previously reported 48% to a more efficient 77-80%. researchgate.netuns.ac.id This was achieved by systematically adjusting key parameters. The table below illustrates the effect of varying these parameters on the reaction yield, based on the findings of the study.

| Parameter | Condition A | Condition B | Optimal Condition | Yield (%) |

|---|---|---|---|---|

| Substrate:KNO₃ Ratio | 1:1 | 1:1.5 | 1:2 | Increased |

| H₂SO₄ Volume (mL/g substrate) | 8 | 10 | 12 | Increased |

| Reaction Temperature (°C) | 25 | 40 | 50 | Increased |

| Precipitation Temperature (°C) | 25 | 10 | 0 | Maximized |

| Overall Optimized Yield | 77-80% |

This methodical approach to adjusting reagent ratios and reaction temperatures demonstrates how yields can be substantially improved, providing a more efficient and reliable synthesis for key pharmaceutical intermediates. uns.ac.id Similar principles are applied to the synthesis of this compound to enhance its production efficiency.

Chemical Reactivity and Derivatization of 3,6 Dichloropyrazine 2 Carboxamide

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and 3,6-Dichloropyrazine-2-carboxamide is a prime substrate for such reactions. The electron-withdrawing character of the pyrazine nitrogens and the substituents activates the ring towards attack by nucleophiles, facilitating the displacement of the chloride leaving groups.

The chlorine atoms at the C3 and C6 positions of the pyrazine ring can be displaced by a wide range of nucleophiles. These reactions typically proceed under mild conditions and can be used to introduce diverse functionalities onto the pyrazine core. Common nucleophiles include amines, alkoxides, and thiolates.

Studies on analogous compounds, such as 3-chloropyrazine-2-carboxamide (B1267238) and 3,5-dichloropyrazine-2-carbonitrile, provide significant insight into these transformations. acs.orgresearchgate.net For instance, the reaction of chloropyrazine carboxamides with various benzylamines leads to the formation of the corresponding 3-benzylamino derivatives. researchgate.net Similarly, the precursor, 3,6-dichloropyrazine-2-carbonitrile (B1371311), readily reacts with nucleophiles. biosynth.com These reactions highlight the feasibility of displacing the chlorine atoms on this compound with various nitrogen, oxygen, and sulfur-based nucleophiles to generate a library of substituted pyrazine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Dichloropyrazine Systems This table is based on reactivity patterns observed in closely related analogs and serves as a predictive model for this compound.

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

| 3,5-Dichloropyrazine-2-carbonitrile | Various Amines | 5-Amino-3-chloropyrazine-2-carbonitrile | Aminodehalogenation | acs.orgresearchgate.net |

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines | 3-(Benzylamino)pyrazine-2-carboxamides | Aminodehalogenation | researchgate.net |

| 3,6-Dichloropyrazine-2-carbonitrile | Potassium Fluoride | 3-Chloro-6-fluoropyrazine-2-carbonitrile | Halogen Exchange (Halex) | biosynth.com |

The regioselectivity of nucleophilic attack on dichloropyrazines is a critical aspect of their chemistry. The outcome of the substitution is governed by the electronic properties of the substituents already present on the ring. In the case of this compound, the carboxamide group (-CONH₂) at the C2 position plays a decisive role.

As an electron-withdrawing group, the C2-carboxamide significantly influences the electron distribution in the pyrazine ring. Research on 2-substituted 3,5-dichloropyrazines has shown that electron-withdrawing groups at the C2 position preferentially direct nucleophilic attack to the C5 position. acs.orgnih.govacs.org This is because the electron-withdrawing group, in conjunction with the ring nitrogens, stabilizes the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction, particularly when the attack occurs at the para-position (C5).

Applying this principle to this compound, the C2-carboxamide group is ortho to the C3-chloro and meta to the C6-chloro. The C6-chloro is para to the N1 nitrogen, and the C3-chloro is ortho to both the N4 nitrogen and the C2-carboxamide. The combined electron-withdrawing effects of the pyrazine nitrogens and the C2-carboxamide group activate both chlorine atoms for displacement. However, the chlorine at the C6 position is generally expected to be more reactive towards nucleophilic attack due to the strong activating effect from the para-nitrogen (N1) and the lesser steric hindrance compared to the C3 position, which is flanked by the carboxamide group.

Transformations of the Carboxamide Functional Group

The carboxamide group (-CONH₂) is a versatile functional handle that can be converted into several other important chemical moieties. These transformations further expand the synthetic utility of this compound.

The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction converts this compound into 3,6-Dichloropyrazine-2-carboxylic acid. The resulting carboxylic acid is a key intermediate for the synthesis of esters, acid chlorides, and other N-substituted amides via coupling reactions. rjpbcs.com The availability of 3,6-Dichloropyrazine-2-carboxylic acid as a commercial product indicates that this is a well-established and efficient transformation. bldpharm.commyskinrecipes.com

Reaction Scheme: Hydrolysis of this compound

This compound + H₂O (in acid or base) → 3,6-Dichloropyrazine-2-carboxylic acid + NH₃

The reduction of the carboxamide group provides a direct route to primary amines. While strong reducing agents like lithium aluminum hydride are commonly used, milder and more selective methods are often preferred, especially for highly functionalized molecules. A notable method involves the use of borane-ammonia catalyzed by titanium tetrachloride, which has proven effective for the deoxygenation of a wide array of aromatic and heteroaromatic carboxamides into their corresponding amines. mdpi.com This method would convert this compound into (3,6-Dichloropyrazin-2-yl)methanamine, a valuable building block containing a primary aminomethyl group.

While the carboxamide itself is an amide, this section refers to further transformations of this group. One of the most significant reactions of a primary carboxamide is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgpharmdguru.com Treating this compound with a reagent like N-bromoacetamide (NBA) in the presence of a base would be expected to yield 3,6-Dichloropyrazin-2-amine. organic-chemistry.org This reaction offers a pathway to introduce an amino group directly onto the pyrazine ring at the C2 position.

Furthermore, the primary carboxamide can potentially undergo N-alkylation or N-acylation, though these reactions are less common than the synthesis of N-substituted amides from the corresponding carboxylic acid. nih.govmdpi.com Another possible transformation is dehydration to form the corresponding nitrile, 3,6-Dichloropyrazine-2-carbonitrile, which is often the precursor for the carboxamide itself. biosynth.com

Table 2: Potential Derivatizations of the Carboxamide Group

| Reaction Type | Reagents | Product | Resulting Functional Group | Reference (Principle) |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3,6-Dichloropyrazine-2-carboxylic acid | Carboxylic Acid | rjpbcs.combldpharm.com |

| Reduction | TiCl₄, BH₃·NH₃ | (3,6-Dichloropyrazin-2-yl)methanamine | Aminomethyl | mdpi.com |

| Hofmann Rearrangement | Br₂, NaOH or NBA, LiOH | 3,6-Dichloropyrazin-2-amine | Amino | wikipedia.orgorganic-chemistry.org |

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites on the 3,6-Dichloropyrazine-2-carboxamide scaffold makes it an ideal starting material for the synthesis of more intricate molecular frameworks. The two chlorine atoms serve as handles that can be selectively replaced, allowing for the stepwise construction of complex heterocyclic systems.

One of the primary applications of pyrazine-based building blocks is in the creation of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The dichlorinated pyrazine (B50134) core is particularly useful for synthesizing bicyclic structures such as pyrrolopyrazines. For instance, research into potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors has utilized a pyrrolopyrazine carboxamide core. nih.gov In these syntheses, a chloro-pyrazine derivative undergoes substitution reactions to introduce amine functionalities, which can then participate in subsequent cyclization reactions to form the fused pyrrole (B145914) ring. The development of pyrrolopyrazine carboxamide derivatives as inhibitors of FGFR2 and FGFR3 highlights the value of this scaffold in creating potent therapeutic agents that can overcome drug resistance. nih.gov The general strategy involves the displacement of a chlorine atom with an appropriate amine, followed by an intramolecular reaction to construct the fused ring system.

Beyond simple fused systems, the pyrazine ring can be incorporated into more elaborate polycyclic architectures. The reactivity of the chloro-substituents allows for the introduction of dienes or other reactive groups that can undergo intramolecular cycloaddition reactions, such as Diels-Alder reactions, to form complex, three-dimensional structures. For example, studies on related pyrazine systems have shown their potential to react with arynes, which are highly reactive intermediates, to construct novel isoquinoline (B145761) frameworks. researchgate.net This type of transformation demonstrates the utility of the pyrazine core in building diverse polycyclic systems that are of interest in various areas of chemical research.

Intermediate in the Synthesis of Bioactive Molecules

The pyrazine carboxamide moiety is a well-established pharmacophore found in numerous biologically active compounds. The ability to modify the pyrazine ring through its chloro-substituents makes this compound a valuable intermediate in the synthesis of targeted bioactive molecules.

The pyrazine carboxamide structure is the core of the broad-spectrum antiviral agent Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). researchgate.netuum.edu.my While the most common synthetic routes to Favipiravir may start from other pyrazine derivatives, the fundamental chemistry relies on intermediates that feature a functionalized pyrazine-2-carboxamide core. nih.govmssm.edu The synthesis involves key steps such as amidation, fluorination, and hydroxylation of the pyrazine ring. nih.govmssm.edu The closely related compound, 3,6-Dichloropyrazine-2-carbonitrile (B1371311), is noted as a synthetic intermediate used to produce antiviral drugs through nucleophilic substitution reactions. biosynth.com This highlights the importance of halogenated pyrazine precursors in accessing antiviral agents. Furthermore, the core structure of Favipiravir has been modified to develop new derivatives with potentially enhanced potency and selectivity against viruses like SARS-CoV-2. nih.gov

The versatility of the dichloropyrazine scaffold extends to a wide range of other biologically active compounds. Nucleophilic substitution of the chlorine atoms is a common strategy to generate libraries of new chemical entities for drug discovery.

Antimycobacterial Agents: The related compound, 3-chloropyrazine-2-carboxamide (B1267238), has been used to synthesize a series of 3-benzylaminopyrazine-2-carboxamides. nih.govnih.gov Several of these compounds displayed significant in vitro activity against Mycobacterium tuberculosis, with some showing potency equivalent or superior to the standard drug, pyrazinamide (B1679903). nih.govnih.gov This demonstrates that the pyrazine carboxamide core is a viable template for developing new antitubercular agents.

Kinase Inhibitors: As previously mentioned, the pyrrolopyrazine carboxamide core has been successfully employed to develop potent and selective inhibitors of FGFR2 and FGFR3. nih.gov These compounds have shown the ability to overcome common resistance mutations and exhibited favorable in vivo properties, making them promising candidates for cancer therapy. nih.gov

Antitumor Agents: The pyrazine carboxamide ligand itself has been used to synthesize platinum-based complexes. bendola.com Such metal-based drugs are a cornerstone of cancer chemotherapy, and developing new complexes with improved activity and reduced side effects is an ongoing area of research. bendola.com

The following table summarizes key research findings on bioactive molecules derived from pyrazine carboxamide scaffolds.

| Compound Class | Biological Target/Activity | Key Research Finding | Citation |

| Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis | Compounds showed in vitro activity equivalent to the standard drug pyrazinamide. | nih.govnih.gov |

| Pyrrolopyrazine Carboxamide Derivatives | FGFR2/FGFR3 Kinases | Potently inhibited FGFR2/3 and overcame common drug-resistance mutations. | nih.gov |

| Platinum-Pyrazine Carboxamide Complexes | Antitumor Agents | Pyrazine carboxamide can act as a ligand to form transition metal-based chemotherapeutics. | bendola.com |

| Favipiravir Derivatives | SARS-CoV-2 RdRp | A derivative of the pyrazine carboxamide drug Favipiravir showed potent and selective inhibition of the viral enzyme. | nih.gov |

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of this compound and its analogs has also spurred the development of new and improved synthetic methods. Research has focused on enhancing the efficiency of reactions involving this scaffold. For example, microwave-assisted synthesis has been investigated for the aminodehalogenation of chloropyrazine-2-carboxamide. nih.govnih.gov This technique has been shown to reduce reaction times and, in some cases, improve reaction yields compared to conventional heating methods. nih.gov

The following table compares conventional and microwave-assisted synthesis for the aminodehalogenation of a related chloropyrazine.

| Method | Reaction Conditions | Typical Yields | Advantage | Citation |

| Conventional Heating | Reflux in solvent | Moderate | Standard laboratory procedure | nih.gov |

| Microwave-Assisted Synthesis | Sealed vessel, elevated temperature and pressure | Generally higher | Significant reduction in reaction time, improved yields | nih.govnih.gov |

Furthermore, the development of covalent inhibitors based on the pyrrolopyrazine carboxamide core involved a systematic exploration of different electrophilic groups, or "warheads," attached to the main scaffold. nih.gov This approach represents a methodological advance in drug design, where the core building block is used as a platform to fine-tune reactivity and selectivity for a specific biological target. nih.gov

Spectroscopic Analysis and Computational Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers an empirical window into the molecular world, allowing for the verification of structure, identification of functional groups, and analysis of electronic behavior.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3,6-Dichloropyrazine-2-carboxamide, ¹H and ¹³C NMR spectra are predicted to reveal a simple yet informative pattern.

The ¹H NMR spectrum is expected to show a single resonance, a singlet, corresponding to the lone proton at the C5 position of the pyrazine (B50134) ring. Its chemical shift would be influenced by the deshielding effects of the adjacent electronegative nitrogen atom and the chlorine atom at the C6 position.

The ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon of the carboxamide group (C=O) is expected to appear at the most downfield position. The four pyrazine ring carbons will have their chemical shifts determined by the substitution pattern of the two chlorine atoms and the carboxamide group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | 8.5 - 8.7 (s, 1H) | - |

| C2 | - | ~150 - 155 |

| C3 | - | ~145 - 150 |

| C5 | - | ~135 - 140 |

| C6 | - | ~150 - 155 |

| C=O | - | ~160 - 165 |

| Note: Predicted values are based on analysis of similar heterocyclic compounds. Solvent: DMSO-d₆. |

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups within a molecule. The analysis of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide provides a strong basis for predicting the vibrational modes of the title compound. chemrxiv.org

Key expected vibrations include:

N-H Stretching: The primary amide group (-CONH₂) will exhibit two distinct N-H stretching bands in the region of 3200-3400 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band, is expected around 1670-1700 cm⁻¹.

Pyrazine Ring Vibrations: Multiple bands corresponding to C=C and C=N stretching vibrations within the aromatic ring are predicted to occur in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds will produce strong stretching vibrations in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | Amide (-NH₂) | ~3400 | Medium-Strong |

| N-H Symmetric Stretch | Amide (-NH₂) | ~3250 | Medium |

| C=O Stretch (Amide I) | Amide (-C=O) | ~1680 | Strong |

| N-H Bend (Amide II) | Amide (-NH₂) | ~1600 | Medium |

| C=N/C=C Ring Stretch | Pyrazine Ring | 1400 - 1550 | Medium-Strong |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Strong |

| Note: Frequencies are estimations based on data from analogous pyrazine compounds. chemrxiv.org |

Mass spectrometry (MS) is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern. For this compound (C₅H₃Cl₂N₃O), the molecular ion peak (M⁺) would be a key identifier.

A critical feature in the mass spectrum will be the isotopic pattern caused by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic cluster of peaks for the molecular ion: an M peak, an M+2 peak (from one ³⁷Cl), and an M+4 peak (from two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.

Common fragmentation pathways for similar pyrazine carboxamides often involve the initial loss of the carboxamide moiety or a chlorine atom. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₃Cl₂N₃O |

| Monoisotopic Mass | 190.9653 Da |

| Nominal Mass | 191 Da |

| M⁺ Peak Cluster | m/z 191 (M), 193 (M+2), 195 (M+4) |

| Predicted Major Fragments | [M-Cl]⁺, [M-CONH₂]⁺ |

UV-Visible spectroscopy probes the electronic transitions within a molecule. The pyrazine ring is an aromatic chromophore that exhibits characteristic absorptions. Based on studies of related compounds like 2,6-dichloropyrazine (B21018), the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net

The high-energy π → π* transitions are typically observed in the shorter wavelength UV region, while the lower-energy n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, appear at longer wavelengths. The presence of the carboxamide group, acting as a conjugated substituent, may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted dichloropyrazine.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π | 270 - 290 | Ethanol |

| n → π | 310 - 330 | Ethanol |

| Note: Values are estimated based on data for 2,6-dichloropyrazine and other substituted pyrazines. researchgate.net |

Quantum Chemical Calculations and Computational Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into molecular geometry and electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to predict the properties of molecules. For substituted pyrazine carboxamides, DFT calculations, often using the B3LYP functional with a 6-31G (or higher) basis set, have been shown to accurately model molecular structures and electronic properties. nih.govbendola.com

A DFT optimization of this compound would yield its lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations would likely confirm a largely planar structure, with potential minor out-of-plane twisting of the carboxamide group. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's chemical reactivity and electronic transition characteristics.

Table 5: Representative Calculated Geometrical Parameters from DFT (B3LYP) for a Pyrazine Carboxamide Structure

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | N-C-C (ring) | ~120 - 124° |

| Dihedral Angle | Pyrazine Ring - Carboxamide | ~10 - 30° |

| Note: These are typical values based on DFT calculations of similar pyrazine carboxamide structures and serve as a predictive model. bendola.com |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

The prediction of spectroscopic properties through computational methods is a well-established practice in chemical research. For molecules like this compound, these predictions are crucial for identifying key structural features and for the potential assignment of experimental spectra.

Vibrational Frequencies (FT-IR and Raman)

Computational methods, particularly DFT using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. iosrjournals.org These calculations can predict the positions of characteristic infrared (IR) and Raman bands. For this compound, key vibrational modes would include the C=O stretching of the carboxamide group, N-H stretching and bending, C-Cl stretching, and various pyrazine ring vibrations.

A study on the related compound, 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, utilized DFT calculations to assign its observed IR and Raman bands. keyorganics.net Similar computational approaches for this compound would likely yield the predicted vibrational frequencies as shown in the hypothetical table below. It is important to note that calculated frequencies are often scaled to better match experimental values. keyorganics.net

Table 1: Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on computational models for similar compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3380 |

| C=O Stretch | ~1690 |

| N-H Bending | ~1620 |

| Pyrazine Ring Stretch | ~1550-1400 |

| C-N Stretch | ~1350 |

| C-Cl Stretch | ~850 |

NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. idc-online.com These calculations can provide theoretical ¹H and ¹³C chemical shifts, which are invaluable for structure elucidation. For this compound, predictions would be made for the pyrazine ring proton and the amide protons, as well as for the carbon atoms in the pyrazine ring and the carboxamide group.

Research on other complex organic molecules has demonstrated that DFT-computed chemical shifts can effectively discriminate between different isomers and conformers. idc-online.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This data is illustrative and based on computational models for similar compounds.)

| Atom | Predicted Chemical Shift (ppm) |

| C2 (C-CONH₂) | ~165 |

| C3 | ~148 |

| C5 (CH) | ~135 |

| C6 | ~150 |

| C=O | ~168 |

| H5 | ~8.5 |

| N-H (amide) | ~7.5 and ~8.0 |

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational preferences. For this compound, the primary conformational flexibility arises from the rotation around the C2-C(O) bond, which determines the orientation of the carboxamide group relative to the pyrazine ring.

Computational studies on similar pyrazine carboxamides have performed potential energy surface (PES) scans to identify the most stable conformers. keyorganics.net A PES scan for this compound would likely reveal that the planar conformer, where the carboxamide group is coplanar with the pyrazine ring, is the most stable due to π-conjugation. Intramolecular hydrogen bonding between the amide proton and the pyrazine nitrogen could further stabilize this planar arrangement. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring. These are the most likely sites for electrophilic attack or hydrogen bonding interactions.

Positive Potential (Blue): Located around the amide protons (N-H) and the pyrazine ring proton (C-H). These sites are susceptible to nucleophilic attack.

Studies on other pyrazine derivatives have utilized MEP maps to understand their intermolecular interactions and biological activities. iosrjournals.orgnih.govcolostate.edu

Correlation of Experimental and Computational Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, a direct and detailed correlation is challenging due to the limited availability of published experimental spectra.

However, based on studies of analogous compounds, a strong correlation between calculated and experimental spectroscopic data is anticipated. For instance, in the analysis of 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, the calculated vibrational frequencies, after scaling, showed excellent agreement with the experimental FT-IR and FT-Raman spectra. keyorganics.net Similarly, good correlations between predicted and experimental NMR chemical shifts have been reported for a wide range of organic molecules. idc-online.com

The general workflow for such a correlation would involve:

Synthesis and Purification: Obtaining a pure sample of this compound.

Experimental Spectroscopy: Recording the FT-IR, FT-Raman, and NMR (¹H and ¹³C) spectra of the compound.

Computational Modeling: Performing DFT calculations to predict the spectroscopic parameters.

Comparative Analysis: Comparing the experimental spectra with the computationally predicted data. Discrepancies can often be rationalized in terms of solvent effects, intermolecular interactions in the solid state, or the limitations of the computational model.

This correlative approach provides a powerful means to confirm the structure of the synthesized compound and to gain a deeper understanding of its electronic and vibrational properties.

Pharmacological and Biological Research Perspectives

Structure-Activity Relationship (SAR) Studies of Pyrazine (B50134) Carboxamides

The biological activity of pyrazine carboxamides is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For pyrazine carboxamides, research has focused on how substitutions on the pyrazine ring and modifications of the carboxamide group influence their pharmacological profiles.

Elucidating the Influence of Halogenation on Biological Activity

The presence, position, and nature of halogen substituents on the pyrazine ring are critical determinants of a molecule's biological activity. Halogenation can significantly alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its ability to cross cell membranes and interact with molecular targets.

Studies on various substituted N-phenylpyrazine-2-carboxamides have shown that halogenation of the pyrazine ring can increase antituberculotic and antifungal activity. nih.gov For instance, the introduction of a chlorine atom, as seen in 6-chloropyrazine-2-carboxylic acid derivatives, has been a strategy to enhance antimycobacterial and antifungal properties. nih.gov In a series of pyrazine-2-carboxylic acid amides, the compound 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis. nih.gov This highlights the synergistic effect of a chloro group on the pyrazine ring combined with other substituents. The two chlorine atoms in 3,6-Dichloropyrazine-2-carboxamide would be expected to significantly increase the molecule's lipophilicity and electron-withdrawing nature, which are key factors in modulating interactions with biological targets.

Role of the Carboxamide Group in Target Interactions

The carboxamide group (-CONH₂) is a cornerstone of the pharmacological activity of this class of compounds. It is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual capability allows it to form strong and specific hydrogen bonding interactions with amino acid residues in the active sites of enzymes and receptors.

Research on heterocyclic (pyrazine)carboxamide Ru(ii) complexes demonstrated that the N-H group of the carboxamide can form hydrogen bonds with DNA nucleobases, enhancing the strength of the interaction. nih.gov This ability to form directional hydrogen bonds is often essential for the precise orientation of the inhibitor within a binding pocket, which is critical for its inhibitory effect. In the context of enzyme inhibition, such as with succinate (B1194679) dehydrogenase (SDH), the carboxamide linker is vital for positioning the pyrazine and other fragments correctly to block the enzyme's function. nih.govresearchgate.net The carboxamide moiety in this compound is therefore predicted to be a primary site for forming key interactions that anchor the molecule to its biological targets.

Modifications and Their Impact on Pharmacological Profiles

Beyond halogenation, other modifications to the pyrazine carboxamide scaffold have been explored to map out a comprehensive SAR. The introduction of various substituents can fine-tune the molecule's properties to achieve desired activities, from antimicrobial to anticancer effects.

For example, studies have shown that alkylation, such as the addition of a tert-butyl group, can also enhance antituberculotic or antifungal activity. nih.gov The combination of substitutions is often key; the most active antimycobacterial compound in one study was a 5-tert-butyl-6-chloro derivative, illustrating the positive interplay between an alkyl and a halogen group. nih.gov In the development of inhibitors for the EML4-ALK fusion protein, structural optimization of pyrazine-2-carboxamide derivatives led to potent antitumor activity. nih.gov These findings underscore that while the dichlorinated pyrazine core and the carboxamide group of this compound are foundational, further substitutions could tailor its pharmacological profile for specific therapeutic applications.

Table 1: Impact of Substitutions on the Biological Activity of Pyrazine Carboxamides

| Base Scaffold | Substitution | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxamide | 6-Chloro | Antimycobacterial | Increased activity | nih.gov |

| Pyrazine-2-carboxamide | 5-tert-Butyl & 6-Chloro | M. tuberculosis | High inhibitory activity (MIC=3.13 µg/mL) | nih.gov |

| Pyrazine-2-carboxamide | Varies | EML4-ALK | Potent antitumor activity in mice | nih.gov |

| Pyrazine-2-carboxamide | Diphenyl-ether | Succinate Dehydrogenase | Potent enzyme inhibition | nih.govresearchgate.net |

Mechanism of Action Studies

Understanding the mechanism of action of this compound involves identifying its specific molecular partners and the biochemical pathways it disrupts. Research into the broader class of pyrazine carboxamides offers significant insights into these mechanisms.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Pyrazine carboxamides have been shown to interact with a variety of molecular targets, leading to a range of biological effects. Their versatility makes them a privileged scaffold in drug discovery.

Enzymes: A prominent target for this class of compounds is succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain. nih.govresearchgate.net Pyrazine-carboxamide derivatives have been designed as potent SDH inhibitors, acting as fungicides by disrupting fungal respiration. nih.govresearchgate.net Another enzyme target is enoyl-acyl-carrier-protein (ENR) reductase , which is crucial for fatty acid synthesis in bacteria, making it a target for antimicrobial drugs. researchgate.net For cancer therapy, pyrazine-2-carboxamide derivatives have been developed as potent inhibitors of the anaplastic lymphoma kinase (ALK) , a receptor tyrosine kinase involved in certain cancers like non-small cell lung cancer. nih.gov The pyrazine-containing drug Bortezomib targets the 26S proteasome , an essential complex for protein degradation in cells. mdpi.com

Receptors: Some pyrazine derivatives are known to interact with receptors. For example, the hypnotic agent Eszopiclone modulates GABA-A receptor domains. mdpi.com

Nucleic Acids: Ruthenium complexes containing pyrazine carboxamide ligands have been shown to interact with DNA, binding through minor groove and partial intercalation modes, which contributes to their cytotoxicity in cancer cell lines. nih.gov

Inhibition of Biochemical Pathways

By binding to these molecular targets, pyrazine carboxamides can inhibit or modulate critical biochemical pathways, leading to their observed biological effects.

Cellular Respiration: By inhibiting SDH, pyrazine carboxamides can block the mitochondrial electron transport chain. researchgate.net This disruption of cellular respiration deprives the cell of energy (ATP), leading to cell death, a mechanism particularly effective in fungicides. researchgate.net

Protein Homeostasis: Inhibition of the proteasome by pyrazine-containing compounds like Bortezomib disrupts the regulated degradation of cellular proteins. mdpi.com This leads to the accumulation of proteins that are critical for cell growth and survival, ultimately causing apoptosis in cancer cells. mdpi.com

Signal Transduction: By inhibiting kinases like ALK, pyrazine carboxamides can block downstream signaling pathways that promote cell proliferation and survival in cancer cells. nih.gov

Fatty Acid Synthesis: Inhibition of the ENR enzyme blocks the fatty acid synthesis pathway, which is essential for building bacterial cell membranes, resulting in an antimicrobial effect. researchgate.net

Table 2: Investigated Molecular Targets for Pyrazine Carboxamide Derivatives

| Compound Class | Molecular Target | Biological Pathway | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyrazine-carboxamide-diphenyl-ethers | Succinate Dehydrogenase (SDH) | Fungal Respiration | Fungicide | nih.govresearchgate.net |

| Pyrazine-2-carboxamide derivatives | Anaplastic Lymphoma Kinase (ALK) | Cancer Cell Signaling | Oncology | nih.gov |

| Pyrazine-containing drugs (Bortezomib) | 26S Proteasome | Protein Degradation | Oncology | mdpi.com |

| Heterocyclic (pyrazine)carboxamide Ru(ii) complexes | DNA | DNA Replication/Transcription | Oncology | nih.gov |

| Pyrazine carboxamide derivatives | Enoyl-ACP reductase (ENR) | Bacterial Fatty Acid Synthesis | Antimicrobial | researchgate.net |

Preclinical Investigations

In Vitro Efficacy Studies

There is a notable absence of published in vitro efficacy studies for this compound. Such studies, which typically involve assessing the compound's effects in a controlled, non-cellular environment (e.g., enzyme inhibition assays), are crucial for determining its intrinsic activity against a specific molecular target. Without this foundational data, the potential of this compound as a therapeutic agent remains speculative.

Cell-Based Assays

Similarly, specific data from cell-based assays for this compound are not found in the available literature. These assays are critical for evaluating a compound's activity in a more biologically relevant context, providing insights into its ability to penetrate cell membranes and exert an effect within a cellular environment. Information regarding its cytotoxicity, antiproliferative effects, or antimicrobial activity against various cell lines or pathogens is not publicly documented.

Analog Development and Drug Discovery Efforts

Design and Synthesis of this compound Derivatives with Enhanced Biological Activity

While the synthesis of various pyrazinecarboxamide derivatives is a common practice in medicinal chemistry to explore structure-activity relationships, there are no specific reports on the design and synthesis of derivatives starting from this compound with the explicit aim of enhancing biological activity. This compound is listed in chemical catalogs, suggesting its availability as a potential building block or intermediate for chemical synthesis, but its direct use in a documented drug discovery program is not apparent.

Lead Compound Optimization and Drug Development Pipeline

Consistent with the lack of initial preclinical data, there is no information to suggest that this compound has been identified as a lead compound or has entered any stage of a drug development pipeline. The process of lead optimization, which involves iterative chemical modifications to improve a compound's potency, selectivity, and pharmacokinetic properties, does not appear to have been undertaken with this specific molecule based on available records.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Sustainable Production

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern pharmaceutical research. Future efforts in the production of 3,6-Dichloropyrazine-2-carboxamide are expected to move beyond traditional synthetic routes, which may involve harsh reagents and generate significant waste. The focus will shift towards "green chemistry" principles to ensure long-term sustainability.

Key areas of exploration will likely include:

Catalytic Systems: The use of novel catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, could offer higher yields and selectivity under milder reaction conditions. For instance, research on other pyrazine (B50134) derivatives has demonstrated the utility of catalysts like copper-chromium and palladium in their synthesis. nih.govsigmaaldrich.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DESs) is a critical goal. Studies on the synthesis of other heterocyclic compounds have shown the feasibility of using aqueous media, which can simplify purification processes and reduce environmental impact. nih.govxuanmingchem.com

One-Pot Syntheses: Designing multi-component reactions in a single vessel can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, energy, and resources. One-pot methods have been successfully applied to the synthesis of various pyrazine derivatives. sigmaaldrich.comkeyorganics.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients.

These sustainable approaches will be crucial for the large-scale and cost-effective production of this compound, making it more accessible for extensive research and potential clinical applications.

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable tools in drug discovery and development, offering the ability to predict the properties and behavior of molecules before they are synthesized in the laboratory. For this compound, advanced computational approaches can accelerate research and guide the design of more potent and specific derivatives.

Future computational studies will likely focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. DFT calculations have been used to study the drug delivery efficacy of related pyrazine carboxamides, such as Favipiravir. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. Such studies have been instrumental in understanding the mechanism of action of other pyrazine-based inhibitors. biosynth.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

The integration of these computational models will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

Diversification of Biological Applications Beyond Antiviral Research

While the antiviral potential of pyrazine derivatives is well-established, the structural motif of this compound suggests that its biological activities may extend to other therapeutic areas. Future research will likely explore its efficacy against a wider range of diseases.

Promising avenues for investigation include:

Anticancer Activity: Numerous pyrazine derivatives have demonstrated significant anticancer properties. nih.gov Research into this compound derivatives could focus on their ability to inhibit key oncogenic pathways or their potential as cytotoxic agents against various cancer cell lines. The design of derivatives targeting specific kinases, such as FGFR, has shown promise in related pyrazine compounds. nih.gov

Antibacterial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazine-based compounds have shown activity against a range of bacteria and fungi. nih.gov Screening this compound and its analogs against clinically relevant microbial strains could lead to the development of new anti-infective therapies.

Anti-inflammatory and Immunomodulatory Effects: Chronic inflammation is a hallmark of many diseases. The pyrazine ring is a component of molecules with known anti-inflammatory properties. Investigating the potential of this compound derivatives to modulate inflammatory pathways could open up new therapeutic possibilities.

The following table summarizes the diverse biological activities observed in various pyrazine derivatives, highlighting the potential for this compound.

| Biological Activity | Example Pyrazine Derivative(s) | Research Findings |

| Anticancer | Pyrazine-based resveratrol (B1683913) derivatives | Showed protective effects on human umbilical cord vascular endothelial cells. epa.gov |

| 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic acids | Exerted high antimycobacterial activity and were investigated for their interaction with DprE1. biosynth.com | |

| Antibacterial | N-(Pyrazin-2-yl)benzenesulfonamides | Showed good antitubercular activity against M. tuberculosis H37Rv. bldpharm.com |

| Antifungal | N-substituted 3-aminopyrazine-2-carboxamides | Exhibited activity against Trichophyton interdigitale and Candida albicans. nih.gov |

| Anti-inflammatory | Lupeol–pyrazine derivatives | Inhibited NO production in LPS-induced macrophage cell lines. epa.gov |

Integration with High-Throughput Screening for New Therapeutic Leads

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. Integrating this compound and its derivatives into HTS campaigns can significantly accelerate the discovery of new therapeutic leads.

Future HTS strategies will likely involve:

Target-Based Screening: Screening libraries of this compound derivatives against specific enzymes, receptors, or other proteins implicated in disease.

Phenotypic Screening: Assessing the effects of these compounds on whole cells or organisms to identify molecules that produce a desired physiological outcome, without a priori knowledge of the specific target. High-content screening (HCS) can provide detailed information on cellular morphology and function. nih.govcuanschutz.edu

Fragment-Based Screening: Using smaller chemical fragments of this compound to identify low-affinity binders that can be optimized into potent leads.

Virtual Screening: Employing computational methods to screen vast virtual libraries of compounds before committing to resource-intensive laboratory screening.

The availability of a high-throughput phenotypic profiling (HTPP) summary for the related compound 3,6-Dichloropyrazine-2-carbonitrile (B1371311) suggests the feasibility of applying similar large-scale screening methods to this compound. epa.gov

Development of Targeted Delivery Systems for this compound Derivatives

The efficacy of a therapeutic agent can be significantly enhanced by ensuring it reaches its intended site of action in the body at the required concentration, while minimizing off-target effects. The development of targeted delivery systems for derivatives of this compound represents a critical area of future research.

Key approaches to be explored include:

Nanoparticle-Based Carriers: Encapsulating the active compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.gov Nanocarriers can also be designed for passive or active targeting to specific tissues or cells. nih.gov

Prodrug Strategies: Modifying the structure of this compound to create an inactive prodrug that is converted to the active form at the target site can enhance selectivity and reduce systemic toxicity.

Antibody-Drug Conjugates (ADCs): Linking the compound to a monoclonal antibody that specifically recognizes a target on diseased cells can provide highly targeted delivery.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific physiological stimuli, such as changes in pH or enzyme concentration, can further improve targeting and efficacy.

Research into pegylated bionanocomposites for the delivery of the related compound Favipiravir demonstrates the potential of nanotechnology to enhance the delivery of pyrazine carboxamides. researchgate.net

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of 3,6-Dichloropyrazine-2-carboxamide to ensure high yield and purity?

Methodological Answer:

- Reagent Selection : Use high-purity starting materials (e.g., 3-hydroxypyrazine-2-carboxamide ≥98%) and precise stoichiometry for chlorination. Phosphorous oxychloride (POCl₃) is effective for replacing hydroxyl groups with chlorine atoms, as demonstrated in analogous pyrazine derivatives .

- Reaction Conditions : Maintain controlled temperatures (e.g., 0–65°C) and inert atmospheres to minimize side reactions. Sulfuric acid (H₂SO₄) can act as both a catalyst and solvent in nitration/chlorination steps .

- Workup : Neutralize reaction mixtures with sodium hydroxide (NaOH) to isolate products, followed by recrystallization or column chromatography for purification .

Analytical Characterization

Q. Q2: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns and confirm the absence of unreacted starting materials.

- HPLC-MS : Quantify purity and detect trace impurities. For example, methods validated for structurally similar pyrazinecarboxamides achieve >99% purity thresholds .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as done for 6-fluoro-3-hydroxypyrazine-2-carboxamide derivatives .

Stability and Reactivity

Q. Q3: How should this compound be stored to maintain stability, and what reactive intermediates are plausible under standard conditions?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as chloro-pyrazines are prone to hydrolysis .

- Reactive Pathways : The chlorine atoms at positions 3 and 6 are susceptible to nucleophilic substitution (e.g., with amines or alkoxides), forming intermediates like 3-methoxy-2-cyanopyrazine .

Advanced Synthetic Challenges

Q. Q4: How can regioselective functionalization of this compound be achieved to avoid competing substitution reactions?

Methodological Answer:

- Selective Substitution : Use bulky nucleophiles (e.g., tert-butoxide) to target the less sterically hindered chlorine atom. Microwave-assisted synthesis can enhance selectivity, as shown in dichloropyridazine derivatives .

- Protecting Groups : Temporarily protect the carboxamide group with tert-butyldimethylsilyl (TBS) to direct substitution to specific positions .

Computational Modeling

Q. Q5: What computational tools are effective for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and identify electrophilic/nucleophilic sites. For example, Löwdin charges predict C-3 as more reactive than C-6 due to electron-withdrawing effects of the carboxamide group .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Bioactivity and Mechanism

Q. Q6: What methodologies are used to assess the bioactivity of this compound derivatives, and how do structural modifications influence efficacy?

Methodological Answer:

- In Vitro Assays : Test antibacterial activity via broth microdilution (MIC values) against Gram-positive/negative strains. Derivatives with thiazole or triazole substituents show enhanced activity due to improved membrane penetration .

- SAR Studies : Compare substituent effects (e.g., replacing Cl with F or MeO groups) on target binding. For example, 6-fluoro analogs exhibit higher COX-2 inhibition .

Data Contradictions and Resolution

Q. Q7: How can researchers resolve contradictions in reported synthetic yields or reaction pathways for this compound?

Methodological Answer:

- Reproducibility Checks : Validate procedures using identical reagents (e.g., Sigma-Aldrich vs. Merck KNO₃) and conditions. Discrepancies in nitration yields (e.g., 60% vs. 85%) may arise from trace moisture levels .

- Kinetic Studies : Perform time-resolved NMR or IR spectroscopy to identify intermediates and optimize stepwise reaction progress .

Environmental and Safety Compliance

Q. Q8: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, N95 masks, and fume hoods to avoid inhalation/contact. The compound’s acute toxicity data may be limited, but structural analogs suggest potential irritancy .

- Waste Disposal : Neutralize residues with NaOH before incineration at licensed facilities to prevent environmental release of chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.